

# Application Notes and Protocols for NMR Sample Preparation in Dimethylammonium Dimethylcarbamate (DIMCARB)

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## Compound of Interest

Compound Name: *Dimethylammonium dimethylcarbamate*

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## Introduction

**Dimethylammonium dimethylcarbamate** (DIMCARB) is a unique ionic liquid that serves as both a solvent and a reactant, particularly in the context of reversible carbon dioxide capture. Its distinct physicochemical properties make it an intriguing medium for monitoring chemical reactions in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides detailed application notes and experimental protocols for the preparation of NMR samples and the monitoring of reactions within this solvent.

## Physicochemical Properties of Dimethylammonium Dimethylcarbamate

DIMCARB is formed from the reaction of dimethylamine and carbon dioxide. Its properties as a solvent are critical for its application in NMR studies. A summary of its key physical and chemical characteristics is presented below.

Property	Value	Reference
Molecular Formula	$C_5H_{14}N_2O_2$	<a href="#">[1]</a>
Molecular Weight	134.18 g/mol	<a href="#">[1]</a>
Appearance	Clear, colorless to light yellow liquid	<a href="#">[2]</a>
Melting Point	60-61 °C	<a href="#">[2]</a>
Boiling Point	Decomposes at approximately 60 °C	<a href="#">[3]</a>
Density	1.05 g/mL at 25 °C	<a href="#">[3]</a>
Refractive Index ( $n^{20}/D$ )	1.454	<a href="#">[3]</a>
Solubility	Soluble in water; Sparingly soluble in chloroform and methanol.	<a href="#">[2]</a>

## NMR Spectral Properties of Dimethylammonium Dimethylcarbamate

A precise understanding of the  $^1H$  and  $^{13}C$  NMR spectra of DIMCARB is essential for its use as an NMR solvent and for monitoring reactions. Below are the expected chemical shifts based on its constituent parts, dimethylamine and the dimethylcarbamate anion.

Nucleus	Functional Group	Expected Chemical Shift (ppm)	Multiplicity	Notes
<sup>1</sup> H	(CH <sub>3</sub> ) <sub>2</sub> NH <sub>2</sub> <sup>+</sup> (Ammonium)	~2.7 - 3.0	Singlet	The chemical shift can be concentration and temperature dependent.
<sup>1</sup> H	NH <sub>2</sub> <sup>+</sup> (Ammonium)	Broad, variable	Broad Singlet	Often exchanges with residual water, leading to broadening or disappearance.
<sup>1</sup> H	(CH <sub>3</sub> ) <sub>2</sub> NCOO <sup>-</sup> (Carbamate)	~2.8 - 3.1	Singlet	
<sup>13</sup> C	(CH <sub>3</sub> ) <sub>2</sub> NH <sub>2</sub> <sup>+</sup> (Ammonium)	~35 - 40	Singlet	
<sup>13</sup> C	(CH <sub>3</sub> ) <sub>2</sub> NCOO <sup>-</sup> (Carbamate)	~36 - 41	Singlet	
<sup>13</sup> C	NCOO <sup>-</sup> (Carbamate)	~160 - 165	Singlet	The chemical shift of the carboxylate carbon is highly diagnostic.

## Experimental Protocols

### Protocol 1: General Preparation of an NMR Sample for Reaction Monitoring in DIMCARB

This protocol outlines the general steps for preparing an NMR sample to monitor a chemical reaction where DIMCARB is the primary solvent.

Materials:

- **Dimethylammonium dimethylcarbamate (DIMCARB)**
- Reactant A
- Reactant B
- Deuterated solvent for locking (e.g., D<sub>2</sub>O or CDCl<sub>3</sub> in a sealed capillary)
- High-quality 5 mm NMR tubes
- Micropipettes
- Vortex mixer
- Heating block or water bath (if reaction requires elevated temperature)

**Procedure:**

- Solvent Preparation: If not commercially sourced, DIMCARB can be synthesized by bubbling CO<sub>2</sub> through a solution of dimethylamine. Ensure the DIMCARB is of high purity and dry, as water content can affect the reaction and the NMR spectrum.
- Reactant Dissolution: In a clean, dry vial, accurately weigh a known quantity of Reactant A.
- Add a precise volume of DIMCARB to the vial to achieve the desired concentration.
- Gently vortex the mixture until Reactant A is fully dissolved. Mild heating may be necessary if solubility is limited at room temperature.
- Sample Transfer: Transfer the solution of Reactant A in DIMCARB to a clean, dry 5 mm NMR tube.
- Locking: Insert a sealed capillary containing a deuterated solvent (e.g., D<sub>2</sub>O) into the NMR tube. This will be used to lock the magnetic field frequency of the spectrometer.
- Initiation of Reaction: Carefully add a known quantity of Reactant B to the NMR tube.

- Mixing: Cap the NMR tube securely and mix the contents thoroughly by gentle inversion or brief vortexing.
- Data Acquisition: Immediately insert the NMR tube into the spectrometer and begin data acquisition according to the parameters optimized for the reaction being monitored.

## Protocol 2: In Situ NMR Monitoring of DIMCARB Formation (CO<sub>2</sub> Capture by Dimethylamine)

This protocol provides a detailed methodology for the real-time monitoring of the reaction between dimethylamine and carbon dioxide to form DIMCARB.

### Materials:

- Dimethylamine solution (e.g., in a suitable deuterated solvent like D<sub>2</sub>O)
- Carbon dioxide (CO<sub>2</sub>) gas
- High-pressure NMR tube with a valve (e.g., a J. Young NMR tube)
- Gas-tight syringe or gas inlet system
- Deuterated solvent (e.g., D<sub>2</sub>O)

### Procedure:

- Sample Preparation: Prepare a solution of dimethylamine in D<sub>2</sub>O at a known concentration in a vial.
- Transfer a precise volume (e.g., 0.6 mL) of the dimethylamine solution into the high-pressure NMR tube.
- Initial Spectrum: Acquire a <sup>1</sup>H and <sup>13</sup>C NMR spectrum of the initial dimethylamine solution to serve as a baseline (t=0).
- CO<sub>2</sub> Introduction: Connect the high-pressure NMR tube to a CO<sub>2</sub> gas line or use a gas-tight syringe to carefully introduce a known pressure or volume of CO<sub>2</sub> into the tube.

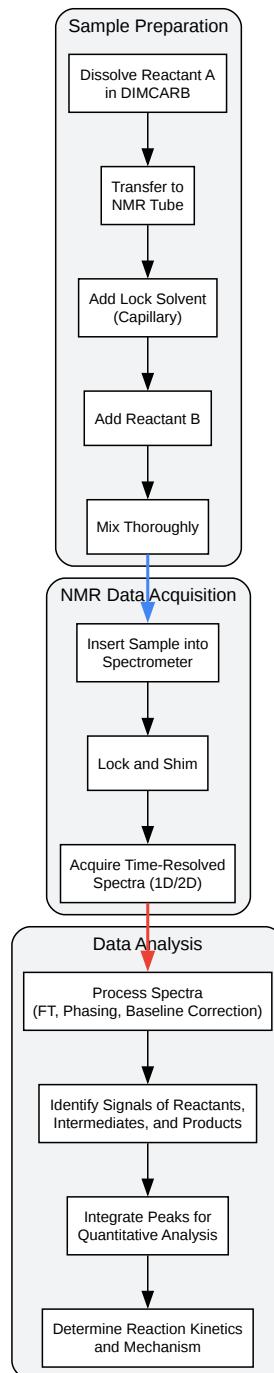
- Reaction Initiation: Close the valve of the NMR tube and shake it vigorously to ensure efficient mixing of the gas and liquid phases.
- In Situ Monitoring: Immediately place the NMR tube in the spectrometer and begin acquiring a series of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra at regular time intervals.
- Data Analysis: Process the acquired spectra. Monitor the decrease in the intensity of the dimethylamine signals and the concurrent increase in the intensity of the signals corresponding to the dimethylammonium cation and the dimethylcarbamate anion of DIMCARB. The integration of the respective peaks will allow for the quantification of the reaction kinetics.

## Data Presentation and Visualization

### Logical Workflow for NMR Sample Preparation and Reaction Monitoring

The following diagram illustrates the general workflow for preparing an NMR sample in DIMCARB and monitoring a chemical reaction.

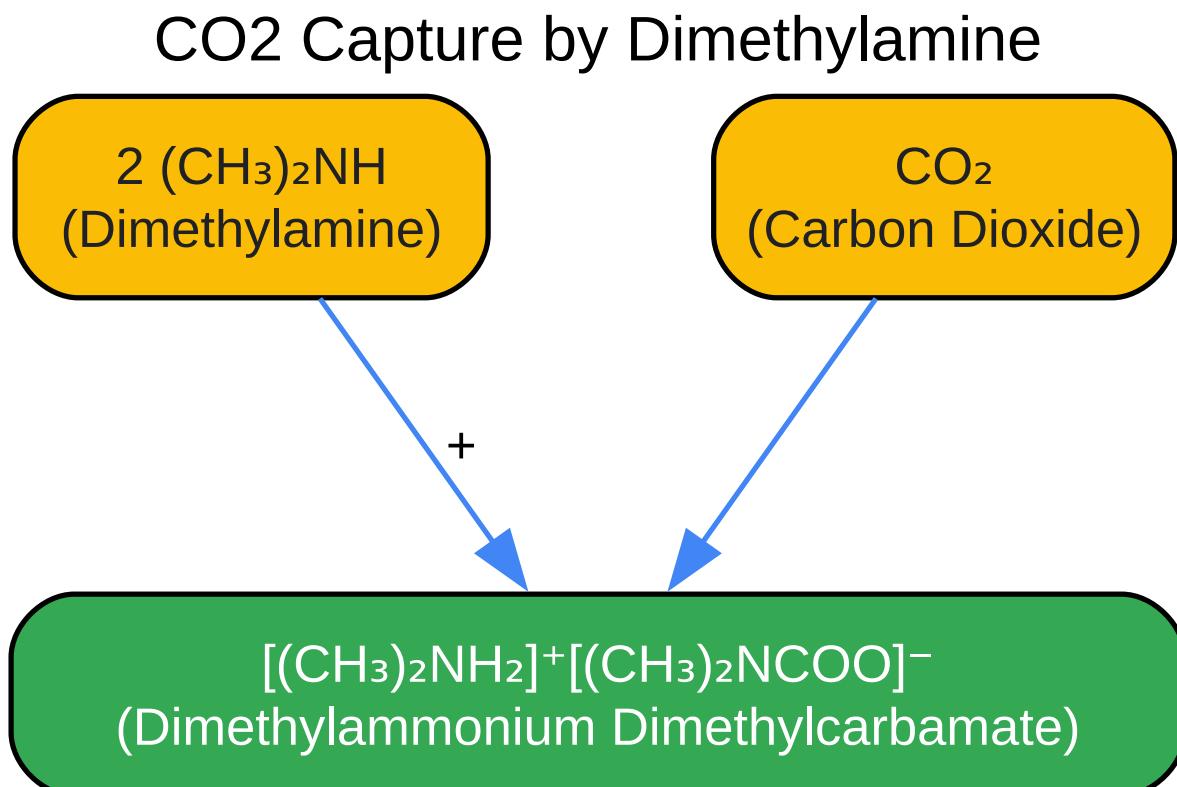
## Workflow for Reaction Monitoring in DIMCARB

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Caption: General workflow for NMR reaction monitoring in DIMCARB.

## Signaling Pathway for CO<sub>2</sub> Capture by Dimethylamine

The following diagram illustrates the chemical transformation occurring during the capture of CO<sub>2</sub> by dimethylamine to form DIMCARB.



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Caption: Reaction pathway for the formation of DIMCARB.

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## References

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